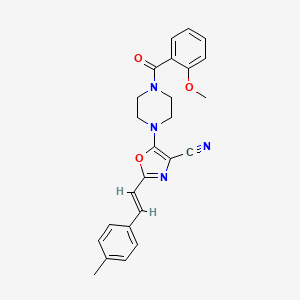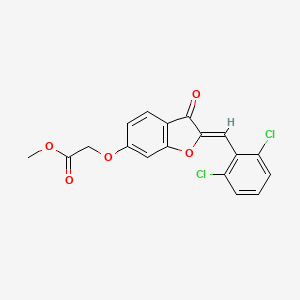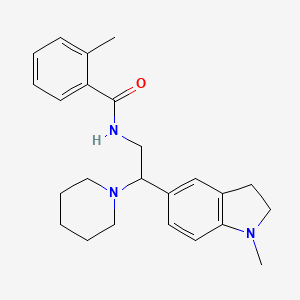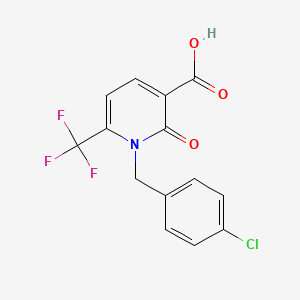![molecular formula C25H22N2O4 B2772434 5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 256955-57-4](/img/structure/B2772434.png)
5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Three-Component Spiro Heterocyclization
A study demonstrated the reactivity of 4,5-Dibenzoyl-1H-pyrrole-2,3-diones and 4-benzoyl-5-phenyl-1H-pyrrole-2,3-diones with 3-arylamino-1H-inden-1-ones, leading to substituted spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles]. The molecular and crystal structures of one such derivative were detailed through X-ray analysis, showcasing the compound's significance in the synthesis of complex heterocyclic structures (Antonov, Dmitriev, & Maslivets, 2019).
Anti-cancer Therapeutics
Pyrrole derivatives, including those similar to the specified compound, have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, showing promise as anti-cancer therapeutics. These derivatives exhibited the ability to form stable complexes with EGFR and VEGFR, indicating potential for competitive inhibition and antioxidative properties in inflamed tissue, which could contribute to their anti-inflammatory, proapoptotic, and antitumor activity (Kuznietsova et al., 2019).
Organic Electronics
The compound's structural motif has been explored in the context of organic electronics, particularly in the synthesis of donor-acceptor based small molecules and polymers for applications in organic photovoltaics and field-effect transistors. These studies demonstrate the compound's utility in enhancing the performance and efficiency of organic solar cells and electronic devices by providing insights into the molecular design and functionalization of organic semiconducting materials (Sonar et al., 2013).
Novel Synthetic Routes
Research into novel synthetic routes and mechanisms has also been documented, where derivatives of the compound have been utilized in the synthesis of complex heterocyclic structures. These studies contribute to the broader field of organic synthesis, offering new methodologies for constructing compounds with potential pharmaceutical and material applications (Reinhoudt & Kouwenhoven, 1974).
Mechanism of Action
Target of Action
Similar compounds have shown promising activity againstMycobacterium tuberculosis (Mtb) , the causative agent of Tuberculosis (TB) .
Biochemical Pathways
Similar compounds have shown to affect the growth and proliferation of mtb .
Result of Action
Similar compounds have shown significant toxicity against mtb .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and presence of other compounds .
properties
IUPAC Name |
5-benzyl-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-20-14-12-18(13-15-20)22-21-23(31-27(22)19-10-6-3-7-11-19)25(29)26(24(21)28)16-17-8-4-2-5-9-17/h2-15,21-23H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRCQKATQIAHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)
![4-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2772360.png)

![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)



![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)
